![molecular formula C6H6FNO2S B2969564 Fluoromethyl 2-pyridyl sulfone CAS No. 1365765-53-2](/img/structure/B2969564.png)
Fluoromethyl 2-pyridyl sulfone
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Overview
Description
Fluoromethyl 2-pyridyl sulfone is a chemical compound with the IUPAC name 2-((fluoromethyl)sulfonyl)pyridine . It has a molecular weight of 175.18 and is typically stored at room temperature . It is a solid in physical form .
Synthesis Analysis
The synthesis of this compound involves the difluoromethylation of 2-mercaptopyridine (2-PySH) with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate . After filtration, the solvent is evaporated under vacuum and the combined residue is crystallized in a mixture of ethyl acetate and petroleum ether to give 2-PySO2CF2H as a colorless solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 .Chemical Reactions Analysis
This compound is used in the gem-difluoroolefination of aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Physical And Chemical Properties Analysis
This compound has a boiling point of 353.2±35.0 °C and a density of 1.348±0.06 g/cm3 . Its pKa is -3.04±0.19 .Scientific Research Applications
Catalytic Cross-Coupling and Fluoroalkylation Fluoromethyl 2-pyridyl sulfone has demonstrated significant utility in the field of organic synthesis, particularly in catalytic cross-coupling reactions. A notable application involves its role in copper-mediated fluoroalkylation of aryl iodides, where the (2-pyridyl)sulfonyl group acts as a multifunctional facilitator. This group not only enables efficient cross-coupling reactions but also supports further transformations of the coupling products, thus allowing access to a diverse array of fluorinated compounds (Zhao et al., 2012). Such fluorinated molecules are crucial in pharmaceuticals and agrochemicals due to their altered reactivity and bioavailability compared to their non-fluorinated counterparts.
Gem-Difluoroolefination of Aldehydes and Ketones Another significant application is the use of dithis compound as a novel gem-difluoroolefination reagent for aldehydes and ketones. This capability expands the toolbox for synthesizing gem-difluorinated compounds, providing a straightforward method to incorporate difluoromethyl groups into various molecular frameworks. The stability of the fluorinated sulfinate intermediate observed by (19)F NMR highlights the controlled reactivity of this reagent in forming valuable difluorinated products (Zhao et al., 2010).
Iron-Catalyzed Difluoromethylation The first iron-catalyzed difluoromethylation of arylzincs with dithis compound has been reported, showcasing the versatility of this reagent in facilitating C-S bond cleavage. This innovative method utilizes readily available fluoroalkyl sulfone reagent and an inexpensive iron catalyst, offering a more accessible and cost-effective approach to synthesizing difluoromethylated arenes. The involvement of radical species in this process further illustrates the complex and valuable chemistry enabled by this compound (Miao et al., 2018).
Mechanism of Action
Target of Action
Fluoromethyl 2-pyridyl sulfone primarily targets carbonyl functionalities . It acts as a robust carbonyl gem-difluoroolefination reagent .
Mode of Action
The compound interacts with its targets through a process known as gem-difluoroolefination . This interaction results in the conversion of diverse carbonyl functionalities to gem-difluorovinyl motifs .
Biochemical Pathways
this compound affects several biochemical pathways, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . These transformations lead to the synthesis of various structurally diverse organofluorine compounds .
Pharmacokinetics
Its synthesis involves heating the reaction mixture to reflux for 4 to 10 hours with an oil bath between 120 and 130 °c , which may influence its bioavailability.
Result of Action
The action of this compound results in the production of a variety of bioactive molecules and functional material precursors . Its use leads to high efficacy and good functional group tolerance .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the reaction involving this compound is carried out at temperatures between 120 and 130 °C .
Safety and Hazards
Future Directions
Difluoromethyl 2-pyridyl sulfone was first reported in 2010 and has since been widely used in the synthesis of various structurally diverse organofluorine compounds . It provides some mechanistic insights into these transformations, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . By applying these transformations, a variety of bioactive molecules and functional material precursors were obtained .
properties
IUPAC Name |
2-(fluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYDPXAKVBJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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